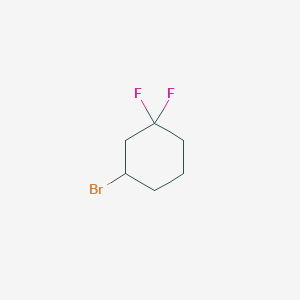
3-Bromo-1,1-difluorocyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1,1-difluorocyclohexane: is a chemical compound with the molecular formula C6H9BrF2 It is a cyclohexane derivative where the hydrogen atoms at the first carbon are replaced by bromine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-difluorocyclohexane typically involves the bromination and fluorination of cyclohexane derivatives. One common method is the addition of bromine and fluorine to cyclohexene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using cyclohexane as the starting material. The process requires precise control of temperature and reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 3-Bromo-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form difluorocyclohexene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of 3-hydroxy-1,1-difluorocyclohexane or 3-amino-1,1-difluorocyclohexane.
Elimination Reactions: Formation of 1,1-difluorocyclohexene.
Oxidation Reactions: Formation of 3-bromo-1,1-difluorocyclohexanone.
Reduction Reactions: Formation of 1,1-difluorocyclohexane.
科学的研究の応用
Chemistry: 3-Bromo-1,1-difluorocyclohexane is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of cyclohexane derivatives. It is also employed in the synthesis of more complex fluorinated organic molecules.
Biology: In biological research, this compound is used to investigate the metabolic pathways of halogenated cyclohexanes and their potential biological activities. It serves as a reference compound in studies of enzyme-catalyzed halogenation and dehalogenation reactions.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure may offer advantages in terms of binding affinity and selectivity.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals. Its reactivity makes it a valuable building block for the production of various functional materials.
作用機序
The mechanism of action of 3-Bromo-1,1-difluorocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include halogenation and dehalogenation reactions catalyzed by specific enzymes, leading to the formation of active or inactive metabolites.
類似化合物との比較
3-Bromo-1,1,1-trifluoropropane: Similar in terms of bromine and fluorine substitution but differs in the carbon chain length and structure.
1,1-Difluorocyclohexane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-1,1-difluorocyclohexane: Substitution of chlorine for bromine alters the compound’s reactivity and physical properties.
Uniqueness: 3-Bromo-1,1-difluorocyclohexane is unique due to the presence of both bromine and fluorine atoms on the cyclohexane ring. This combination of halogens imparts distinct chemical and physical properties, such as increased reactivity and stability, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-bromo-1,1-difluorocyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-5-2-1-3-6(8,9)4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYYVGIGSMDFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













